
4-Chloro-2-methylphenyl methylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-methylphenyl methylcarbamate is a chemical compound with the molecular formula C9H10ClNO2. It is a member of the carbamate family, which are esters of carbamic acid. This compound is known for its applications in various fields, including agriculture, pharmaceuticals, and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methylphenyl methylcarbamate typically involves the reaction of 4-chloro-2-methylphenol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate ester. The process can be summarized as follows:
Starting Materials: 4-Chloro-2-methylphenol and methyl isocyanate.
Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at around 50-60°C.
Catalysts: Catalysts such as tertiary amines or metal salts may be used to enhance the reaction rate and yield.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and continuous flow systems. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity. The process may also involve purification steps such as distillation or crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-methylphenyl methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamate group into amines or other reduced forms.
Substitution: The chlorine atom in the aromatic ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various substituted carbamates.
Scientific Research Applications
4-Chloro-2-methylphenyl methylcarbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of pesticides and herbicides due to its effectiveness in controlling pests and weeds.
Mechanism of Action
The mechanism of action of 4-Chloro-2-methylphenyl methylcarbamate involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes, such as acetylcholinesterase, leading to the accumulation of acetylcholine and disruption of normal nerve function. This mechanism is similar to other carbamate pesticides, which act as neurotoxins.
Comparison with Similar Compounds
Similar Compounds
- Methyl N-(3-chloro-4-methylphenyl)carbamate
- Methyl N-(5-chloro-2-methylphenyl)carbamate
- Methyl N-(2-chloro-6-methylphenyl)carbamate
Comparison
4-Chloro-2-methylphenyl methylcarbamate is unique due to its specific substitution pattern on the aromatic ring, which influences its reactivity and biological activity. Compared to similar compounds, it may exhibit different levels of potency and selectivity in its applications.
Properties
CAS No. |
3942-58-3 |
|---|---|
Molecular Formula |
C9H10ClNO2 |
Molecular Weight |
199.63 g/mol |
IUPAC Name |
(4-chloro-2-methylphenyl) N-methylcarbamate |
InChI |
InChI=1S/C9H10ClNO2/c1-6-5-7(10)3-4-8(6)13-9(12)11-2/h3-5H,1-2H3,(H,11,12) |
InChI Key |
YGMYJWRJPQYYFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,6-Dimethyl-5,7-dinitro-2-(pyridin-2-yl)-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B14161699.png)

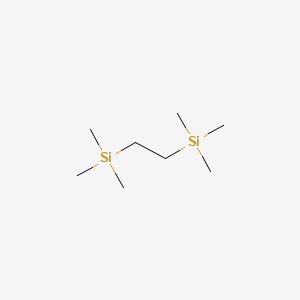
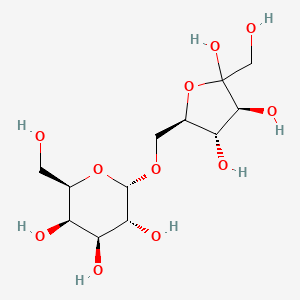
![4,4,5,5-tetramethyl-2-[(1R,2S)-2-methylcyclopentyl]-1,3,2-dioxaborolane](/img/structure/B14161716.png)
![4-(4-Fluorophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B14161724.png)
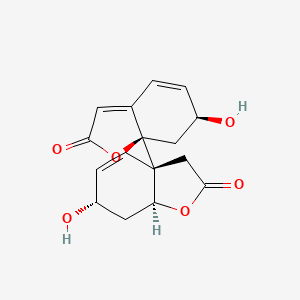
![{2-[(2,5-Dimethoxyphenyl)methylidene]diazen-2-ium-1-yl}[1-(2-oxo-2-phenylethyl)pyridin-4(1H)-ylidene]methanolate--hydrogen bromide (1/1)](/img/structure/B14161740.png)
![2-[(4-chloro-2-methylphenoxy)acetyl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide](/img/structure/B14161754.png)
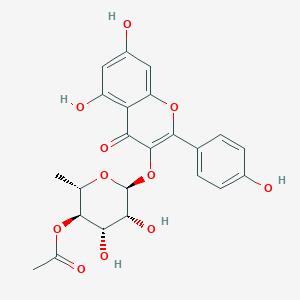
![1-(3,4-Dichlorophenyl)-3-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B14161764.png)
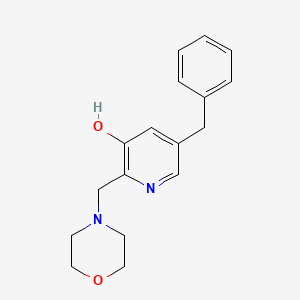
![[4-oxo-2-[(E)-2-phenylethenyl]-3,1-benzoxazin-6-yl] acetate](/img/structure/B14161777.png)
![2-[(3-Pyridinylcarbonyl)amino]ethanesulfonic acid](/img/structure/B14161785.png)
